Scientific Field: Environmental Engineering.
Application Summary: Diuron is used in water treatment processes.
Methods of Application: The physico-chemical properties of SDMBC600 and the adsorption behavior of diuron on the SDMBC600 were studied systematically.
Results: The SDMBC600 was chemically loaded with Fe-Zn and had a larger specific surface area (204 m²/g) and pore volume (0.0985 cm³/g).
Scientific Field: Agriculture
Application Summary: Diuron is a common systemic herbicide used for weed control in both agricultural and domestic applications.
Methods of Application: It is applied for weed control either pre or post-emergence treatment of cotton, fruit, cereal and other agricultural crops.
Scientific Field: Polymer Science.
Methods of Application: The physicochemical properties were changed by using β-cyclodextrin (β-CD) to encapsulate diuron to form an inclusion complex.
Results: The formed inclusion complex exhibited higher water solubility.
Scientific Field: Environmental Biotechnology.
Application Summary: Bioremediation is emerging as the most effective and eco-friendly strategy for removing Diuron from the environment.
Scientific Field: Nanotechnology.
Application Summary: The potential of subabul stem lignin as a matrix material in agrochemical formulations using nanotechnology has been demonstrated.
Methods of Application: In this study, the “nanoprecipitation” method was employed and “optimized” to fabricate a stable herbicide, “diuron nanoformulation” (DNF).
Scientific Field: Marine Biology.
Methods of Application: This application is more of a negative impact, as the extensive use of Diuron has led to its widespread presence in soil, sediment, and aquatic environments.
Diuron, chemically known as 1,1-dimethyl-3-(3′,4′-dichlorophenyl)urea, is a widely used herbicide and algaecide in various agricultural practices and water management systems. It belongs to the phenylurea class of herbicides, characterized by its broad spectrum of activity against weeds and algae. Diuron works primarily by inhibiting photosynthesis in plants, making it particularly effective for pre-emergence weed control in crops such as cotton, maize, fruit trees, and wheat .
Diuron’s chemical structure consists of a urea moiety linked to a dichlorophenyl ring. Its molecular formula is C₉H₁₀Cl₂N₂O, with a molecular weight of approximately 233 grams per mole .
Diuron acts as a potent inhibitor of photosynthesis, the process by which plants convert light energy into usable sugars []. It specifically targets photosystem II, a protein complex within chloroplasts, by binding to the plastoquinone binding site. This binding disrupts the electron transport chain, hindering the plant's ability to produce carbohydrates and ultimately leading to its death [].
Diuron is classified as a "known/likely human carcinogen" based on animal studies []. Exposure can cause irritation to the skin, eyes, and respiratory system.
Diuron's persistence in soil and water raises concerns about its potential to contaminate aquatic ecosystems and harm non-target organisms [].
The specific reaction pathways for diuron’s degradation include:
These reactions highlight the potential risks associated with diuron contamination in aquatic environments, emphasizing the need for careful handling and application practices.
Diuron exerts its biological activity primarily by inhibiting photosynthesis at the Hill reaction stage. This inhibition prevents plants from producing ATP during light-dependent reactions, ultimately leading to plant death. Its selective action on broad-leaved weeds makes it useful for agricultural applications where precise weed control is required without harming crops .
Diuron is systematically named 3-(3,4-dichlorophenyl)-1,1-dimethylurea . Its molecular formula is C$$9$$H$${10}$$Cl$$2$$N$$2$$O, with a molecular weight of 233.09 g/mol .
The Chemical Abstracts Service (CAS) registry number for diuron is 330-54-1 .
The structural formula (Figure 1) consists of a urea backbone substituted with two methyl groups and a 3,4-dichlorophenyl ring. The canonical SMILES representation is O=C(NC1=CC=C(Cl)C(Cl)=C1)N(C)C .
Figure 1: Structural diagram of diuron.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀Cl₂N₂O | [1] [2] [3] |
Molecular Weight (g/mol) | 233.09-233.10 | [1] [2] [3] [4] [5] |
IUPAC Name | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | [1] [2] [3] |
InChI Key | XMTQQYYKAHVGBJ-UHFFFAOYSA-N | [1] [2] [6] |
SMILES | CN(C)C(=O)Nc1ccc(Cl)c(Cl)c1 | [1] [2] [6] |
CAS Number | 330-54-1 | [1] [2] [3] [4] [5] |
Diuron manifests as a white, odorless crystalline solid under standard ambient conditions [4] [8] [9]. The compound maintains structural stability in air but undergoes decomposition when exposed to strong acids, strong bases, or elevated temperatures [4] [8] [10] [11]. This thermal decomposition occurs within the temperature range of 180-190°C, representing a critical transition point for the compound's structural integrity [4] [8].
The melting point of diuron has been consistently reported across multiple sources as 158-159°C [4] [5] [8] [12] [10] [11]. This narrow temperature range demonstrates the compound's well-defined crystalline structure and purity. Unlike many organic compounds, diuron does not exhibit a conventional boiling point but instead undergoes thermal decomposition at temperatures between 180-190°C [4] [8]. Alternative measurements suggest decomposition temperatures as high as 355-357°C under specific conditions [12] [9].
The flash point occurs at 186.7°C, indicating the minimum temperature at which diuron vapors can ignite in the presence of an ignition source [8]. This relatively high flash point reflects the compound's low volatility and thermal stability under normal handling conditions.
Experimental determinations place diuron's density between 1.369 and 1.48 g/cm³ [4] [8]. This density range reflects measurements under different conditions and potentially varying crystal forms or purity levels. The refractive index ranges from 1.550 to 1.605, providing optical characterization data useful for compound identification and purity assessment [4] [8].
Property | Value | Reference |
---|---|---|
Physical State (25°C) | White crystalline solid | [4] [8] [9] |
Melting Point (°C) | 158-159 | [4] [5] [8] [12] [10] [11] |
Decomposition Temperature (°C) | 180-190 | [4] [8] |
Density (g/cm³) | 1.369-1.48 | [4] [8] |
Refractive Index | 1.550-1.605 | [4] [8] |
Flash Point (°C) | 186.7 | [8] |
Diuron demonstrates limited aqueous solubility, with experimental values consistently reported as 0.0042 g/100 mL or 42 mg/L at 25°C [4] [5] [8] [10] [11]. This low water solubility classifies diuron as slightly soluble in aqueous media, reflecting its predominantly hydrophobic character due to the dichlorophenyl ring system and overall molecular architecture.
The compound exhibits variable solubility in organic solvents, with acetone providing the highest documented solubility at 5.3 wt% at 27°C [4] [8] [10] [11]. Diuron shows enhanced solubility in hot ethanol compared to room temperature conditions [10] [11]. The compound demonstrates slight solubility in ethyl acetate and hot benzene but exhibits poor solubility in hydrocarbon solvents [10] [11] [13]. Enhanced dissolution occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol [13].
Solvent | Solubility | Classification | Reference |
---|---|---|---|
Water (25°C) | 0.0042 g/100 mL (42 mg/L) | Slightly soluble | [4] [5] [8] [10] [11] |
Acetone (27°C) | 5.3 wt% | Moderately soluble | [4] [8] [10] [11] |
Hot ethanol | Soluble | Soluble | [10] [11] |
Ethyl acetate | Slightly soluble | Slightly soluble | [10] [11] |
Hot benzene | Slightly soluble | Slightly soluble | [10] [11] |
Hydrocarbons | Low solubility | Poorly soluble | [10] [13] |
Diuron exhibits extremely low vapor pressure, confirming its classification as a non-volatile compound under ambient conditions. At 25°C, vapor pressure measurements range from 6.90 × 10⁻⁸ to 3.88 × 10⁻⁶ mmHg [5] [8] [14]. Temperature-dependent measurements show vapor pressures of 2 × 10⁻⁷ mmHg at 30°C and values between 3.1 × 10⁻⁶ to 4.13 × 10⁻⁴ Pa at 50°C [4] [8].
The Henry's Law constant for diuron ranges from 2.00 × 10⁻⁶ to 1.46 × 10⁻⁹ Pa·m³/mol at 25°C [8] [14]. This parameter describes the compound's partitioning behavior between air and water phases, indicating minimal volatilization from aqueous solutions under environmental conditions.
The logarithm of the octanol-water partition coefficient (Log P) for diuron ranges from 2.6 to 2.89 [8] [15] [16]. This moderate hydrophobicity indicates the compound's tendency to partition into lipophilic phases while maintaining some affinity for aqueous environments. The pKa values of -1 to -2 suggest that diuron remains essentially neutral across environmentally relevant pH ranges [8].
Property | Value | Reference |
---|---|---|
Vapor Pressure (25°C, mmHg) | 6.90 × 10⁻⁸ to 3.88 × 10⁻⁶ | [5] [8] [14] |
Henry's Law Constant (25°C, Pa·m³/mol) | 2.00 × 10⁻⁶ to 1.46 × 10⁻⁹ | [8] [14] |
Log P (octanol/water) | 2.6-2.89 | [8] [15] [16] |
pKa | -1 to -2 | [8] |
Diuron maintains chemical stability under normal atmospheric conditions but becomes susceptible to decomposition when exposed to strong acidic or basic conditions [4] [8] [10] [11]. Thermal decomposition initiates at temperatures between 180-190°C, producing various degradation products [4] [8]. The compound exhibits resistance to oxidation and hydrolysis under moderate conditions, contributing to its persistence in environmental applications [10] [11].
Photochemical degradation occurs under UV irradiation, with quantum yields of photolysis at 253.7 nm measured as 0.0125 ± 0.0005 [17]. This photostability varies with pH conditions and the presence of photosensitizers such as hydrogen peroxide [17]. Under natural sunlight conditions, photodegradation proceeds slowly, with limited degradation observed over periods of 8-17 days [18].
Diuron crystallizes in a specific crystal system with characteristic diffraction patterns identifiable through X-ray powder diffraction techniques [19]. The crystal structure reveals intermolecular hydrogen bonding interactions involving the carbonyl oxygen as the primary hydrogen bond acceptor and polarized CH groups as hydrogen bond donors [7]. These interactions contribute to the compound's crystalline stability and influence its physical properties such as melting point and solubility characteristics [7].
Diuron, with the Chemical Abstracts Service registry number 330-54-1, possesses the molecular formula C₉H₁₀Cl₂N₂O and a molecular weight of 233.09-233.1 grams per mole [1] [2] [3] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(3,4-dichlorophenyl)-1,1-dimethylurea [2] [4] [5]. The molecular structure consists of a substituted urea functional group linked to a dichloroaniline moiety, specifically featuring two chlorine atoms positioned at the 3,4-positions of the phenyl ring [2] [3] [6].
The compound belongs to the chemical class of N-phenylureas, characterized by a phenyl group linked to one nitrogen atom of a urea group [2] [6] [5]. This structural framework incorporates multiple functional groups including the N-phenylurea linkage, dichloroaniline substituent, and dimethylurea component, which collectively determine its chemical reactivity and physical properties [2] [6] [5].
Under standard ambient conditions, diuron exists as a white, odorless, crystalline solid [1] [7] [8]. The compound maintains its solid state due to intermolecular hydrogen bonding and van der Waals interactions between molecules in the crystal lattice [9] [10]. X-ray diffraction studies have confirmed the crystalline nature of diuron, revealing ordered molecular arrangements that contribute to its thermal stability and handling characteristics [9] [10].
Diuron exhibits a well-defined melting point ranging from 158 to 159 degrees Celsius [1] [11] [12] [13] [4]. This narrow melting range indicates high purity and crystalline homogeneity in commercial preparations. The melting process involves disruption of the crystal lattice structure and represents a first-order phase transition from solid to liquid state.
The compound undergoes thermal decomposition at approximately 356 degrees Fahrenheit (180 degrees Celsius), which coincides with its boiling point [1] [11] [12] [8]. This thermal decomposition primarily yields 3,4-dichloroaniline and dimethylamine as major products [14] [15]. Thermogravimetric analysis has revealed that diuron maintains structural integrity up to its decomposition temperature, after which rapid mass loss occurs due to volatilization of decomposition products [9].
Differential scanning calorimetry and thermogravimetric analysis investigations have demonstrated that diuron possesses good thermal stability under normal storage and handling conditions [9]. The compound shows no significant mass loss or structural changes below 150 degrees Celsius, making it suitable for various formulation processes that involve moderate heating [9].
The density of diuron at 20 degrees Celsius is 1.48 grams per cubic centimeter [11] [12] [16] [4]. This relatively high density reflects the presence of chlorine substituents, which significantly increase the molecular mass while maintaining a compact crystal structure. The density value places diuron in the category of moderately dense organic solids.
Diuron exhibits extremely low vapor pressure, ranging from 2.0 × 10⁻⁷ to 6.9 × 10⁻⁸ millimeters of mercury at 25 degrees Celsius [1] [13] [8]. In SI units, this corresponds to a vapor pressure of 1.1 × 10⁻³ pascals at 25 degrees Celsius [16]. This exceptionally low volatility indicates strong intermolecular forces and explains the compound's persistence in environmental compartments where volatilization is minimal.
The estimated refractive index of diuron is 1.5500 [11] [12]. This optical property reflects the compound's ability to bend light and is consistent with organic molecules containing aromatic rings and halogen substituents. The refractive index value falls within the typical range for substituted aromatic compounds.
Diuron demonstrates limited water solubility, with values ranging from 36.4 to 42 milligrams per liter at 25 degrees Celsius [16] [17] [13] [18]. This moderate hydrophobic character results from the aromatic ring system and chlorine substituents, which reduce the compound's affinity for water molecules. The solubility is sufficient for biological activity but low enough to limit environmental mobility in aqueous systems.
The compound shows enhanced solubility in organic solvents, particularly acetone, where it achieves 5.3 weight percent solubility at 27 degrees Celsius [12]. Diuron also demonstrates good solubility in dimethyl sulfoxide, achieving concentrations exceeding 100 milligrams per milliliter [19]. This differential solubility pattern reflects the compound's hydrophobic nature and compatibility with organic media.
The octanol-water partition coefficient, expressed as log Kow, ranges from 2.68 to 2.89 [12] [13] [5]. This value indicates moderate hydrophobicity and suggests that diuron will preferentially partition into organic phases over aqueous phases. The partition coefficient influences bioaccumulation potential and environmental distribution patterns.
Diuron demonstrates remarkable stability toward hydrolysis across the environmentally relevant pH range of 5 to 9 [20]. The compound lacks dissociable hydrogen atoms within this pH range, contributing to its hydrolytic resistance [12] [16]. This stability ensures that diuron maintains its chemical integrity in natural water systems and soil environments under normal conditions.
Under ultraviolet irradiation, diuron undergoes photolysis with a half-life of 43 days [20]. The photolysis quantum yield at 253.7 nanometers is 0.0125 ± 0.0005 [21]. Photochemical degradation proceeds through multiple pathways, including direct photolysis and reactions with photochemically generated hydroxyl radicals [22] [21]. The compound's photolysis is enhanced in the presence of dissolved organic matter and various oxidizing species.
Diuron readily reacts with hydroxyl radicals with a second-order rate constant ranging from 4.6 × 10⁹ to 5.8 × 10⁹ M⁻¹s⁻¹ [21] [23] [24]. The primary oxidation pathway involves hydroxyl radical addition to the aromatic ring, followed by dechlorination and dealkylation processes [25] [26] [15] [24]. Advanced oxidation processes can achieve complete mineralization of diuron through these radical-mediated reactions.
Diuron exhibits characteristic ultraviolet-visible absorption with maxima at 212, 248-250, and 287 nanometers [27] [28]. The primary absorption band between 230 and 270 nanometers corresponds to π→π* electronic transitions within the aromatic ring system [24] [9] [27]. The molar extinction coefficient at 253.7 nanometers is 16,500 ± 500 M⁻¹cm⁻¹ [21] [28], indicating strong ultraviolet absorption that facilitates photochemical processes.
Infrared spectroscopy reveals characteristic absorption bands corresponding to carbonyl stretching, nitrogen-hydrogen stretching, carbon-chlorine stretching, and aromatic carbon-carbon stretching vibrations [9] [10]. Raman spectroscopy provides complementary information about aromatic ring breathing modes, carbon-nitrogen stretching, and carbon-chlorine deformation vibrations [9] [10]. These spectroscopic signatures enable unambiguous identification and structural confirmation of diuron.
Proton nuclear magnetic resonance spectroscopy shows distinct signals for aromatic protons and N-methyl groups [10]. Carbon-13 nuclear magnetic resonance reveals signals corresponding to aromatic carbons, the carbonyl carbon, and N-methyl carbons [9] [29]. These spectroscopic data provide detailed structural information and support analytical identification procedures.
Diuron forms inclusion complexes with β-cyclodextrin in both aqueous solution and solid state [30] [10]. The formation constant for the 1:1 complex in aqueous medium is 750 ± 50 L mol⁻¹ [10]. These inclusion complexes enhance the compound's apparent water solubility and modify its chemical behavior, demonstrating the potential for supramolecular interactions that can influence environmental fate and bioavailability [30].
Mass spectrometry of diuron reveals characteristic fragmentation patterns with base peaks at m/z 231 [M-H]⁻ and m/z 233 [M+H]⁺ [7] [31]. The fragmentation typically involves loss of dimethylamino groups and cleavage of the carbonyl-nitrogen bond, providing structural information useful for analytical identification and quantification procedures.
Irritant;Health Hazard;Environmental Hazard